3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
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Overview
Description
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to have multifaceted pharmacological effects and therapeutic applications . They are often of much greater interest in terms of physiological action than related monocyclic compounds .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The synthesis of thiazolo[4,5-b]pyridines has been developed over the last years, suggesting that the production process may have been optimized for various environmental conditions .
Biochemical Analysis
Biochemical Properties
It has been reported that thiazolo[5,4-b]pyridines, the class of compounds to which it belongs, have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them an important target for this compound .
Cellular Effects
In cellular contexts, 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effects on PI3Ks suggest that it could play a role in regulating these enzymes’ diverse cellular functions .
Molecular Mechanism
At the molecular level, this compound is believed to exert its effects through binding interactions with biomolecules, such as PI3Ks . By inhibiting these enzymes, it could potentially influence various cellular processes, including changes in gene expression .
Metabolic Pathways
Given its inhibitory effects on PI3Ks, it could potentially interact with enzymes or cofactors in pathways regulated by these enzymes .
Preparation Methods
The synthesis of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves several steps. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with various substituents to obtain the desired compound. The reaction conditions typically involve the use of commercially available starting materials and reagents, with moderate to good yields . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a phosphoinositide 3-kinase inhibitor, which makes it a promising candidate for the development of new therapeutic agents . Additionally, it has been investigated for its antimicrobial, anti-inflammatory, and antitumor activities .
Comparison with Similar Compounds
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as 2-chloro-4-florophenyl sulfonamide and 5-chlorothiophene-2-sulfonamide . These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological activities. The unique combination of substituents in this compound contributes to its distinct properties and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)16-20-14-4-3-9-18-17(14)22-16/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNGKNAPBJSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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